molecular formula C22H22ClN3O4 B14955102 2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3,4-dimethoxyphenethyl)acetamide

2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3,4-dimethoxyphenethyl)acetamide

Cat. No.: B14955102
M. Wt: 427.9 g/mol
InChI Key: OMVYRUJDHGOQLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyridazinyl-acetamide class, characterized by a pyridazinone core substituted with a 2-chlorophenyl group at position 3 and an acetamide side chain linked to a 3,4-dimethoxyphenethyl moiety.

Properties

Molecular Formula

C22H22ClN3O4

Molecular Weight

427.9 g/mol

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C22H22ClN3O4/c1-29-19-9-7-15(13-20(19)30-2)11-12-24-21(27)14-26-22(28)10-8-18(25-26)16-5-3-4-6-17(16)23/h3-10,13H,11-12,14H2,1-2H3,(H,24,27)

InChI Key

OMVYRUJDHGOQLD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3,4-dimethoxyphenethyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Dimethoxyphenethyl Acetamide Moiety: This step involves the acylation of the pyridazinone core with 3,4-dimethoxyphenethyl acetic acid or its derivatives using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3,4-dimethoxyphenethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3,4-dimethoxyphenethyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3,4-dimethoxyphenethyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Bioactivity

  • 2-Chlorophenyl vs. 4-Chlorophenyl Derivatives The compound 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,5-dimethoxyphenyl)acetamide () differs in the chlorophenyl substitution position (4- vs. 2-chlorophenyl).
  • Acetamide Side-Chain Variations
    The compound N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide () replaces the pyridazinyl core with a benzothiazole group. This modification likely shifts selectivity toward kinase or protease targets distinct from pyridazinyl derivatives, as benzothiazoles are associated with anti-inflammatory and antitumor activities .

Pharmacological Profiles of Pyridazinyl-Acetamides

  • CTSK Inhibitor Analogs
    The structurally related compound 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide () demonstrates cathepsin K (CTSK) inhibition, a key mechanism for osteoporosis treatment. The 2-chlorophenyl group in the target compound may similarly enhance CTSK binding, but the absence of an indole moiety could reduce potency due to weaker π-π stacking interactions .

Physicochemical Properties

  • Molecular Weight and Solubility The target compound’s molecular weight (~450–470 g/mol, estimated) is higher than simpler analogs like 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (357.38 g/mol, ). Increased lipophilicity from the 3,4-dimethoxyphenethyl group may improve membrane permeability but reduce aqueous solubility, necessitating formulation adjustments .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Target/Activity Reference
2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3,4-dimethoxyphenethyl)acetamide (Target) Pyridazinyl-acetamide 2-chlorophenyl, 3,4-dimethoxyphenethyl ~460 (estimated) Osteoclast inhibition (inferred)
2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,5-dimethoxyphenyl)acetamide Pyridazinyl-acetamide 4-chlorophenyl, 2,5-dimethoxyphenyl ~430 (estimated) Protease modulation
2-(3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide Pyridazinyl-acetamide 2-fluoro-4-methoxyphenyl, indole ~420 (estimated) CTSK inhibition
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide Benzothiazole-acetamide 2-chlorophenyl, 6-trifluoromethyl ~370 (estimated) Kinase/Protease inhibition

Research Implications and Limitations

Comparative analysis highlights the critical role of substituent positioning (e.g., 2- vs. 4-chlorophenyl) and side-chain complexity in modulating activity. Further studies should prioritize synthesizing the compound and evaluating its CTSK binding affinity and metabolic stability relative to analogs like those in and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.